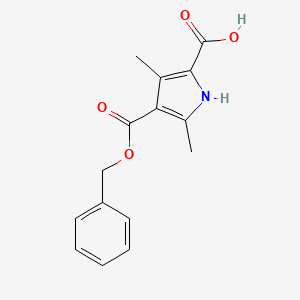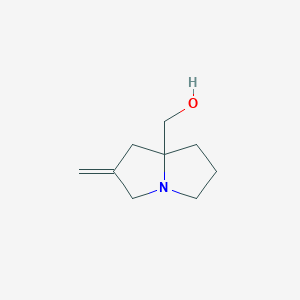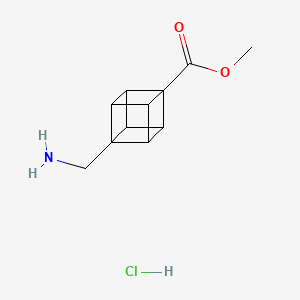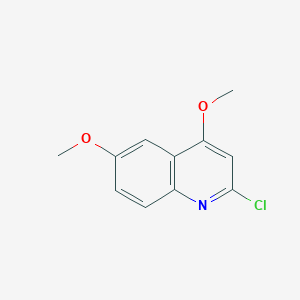
2-Chloro-4,6-dimethoxyquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dimethoxyquinoline involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The InChI code for 2-Chloro-4,6-dimethoxyquinoline is 1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 . The key for this compound is YTZHPKKVXBRSPD-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
2-Chloro-4,6-dimethoxyquinoline is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Synthesis of 2-anilinopyrimidines
- Summary of Application: 2-Chloro-4,6-dimethoxyquinoline is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .
- Methods of Application: The synthesis involves an aromatic nucleophilic substitution reaction with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
- Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of these heterocyclic compounds compared to the results obtained with conventional heating .
2. Hydrogenation–dechlorination of 2-chloro-4,6-dinitroresorcinol
- Summary of Application: 2-Chloro-4,6-dimethoxyquinoline is used in the hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR), a process that is part of the synthesis of 4,6-diaminoresorcinol (DAR), an indispensable monomer used in the preparation of polybenzoxazoles (PBO) .
- Methods of Application: Pd catalysts supported on active carbon (Pd/C) prepared by impregnation–deposition were used in the catalytic hydrogenation and HDC of CDNR . The yield of the target product DAR largely depended on the solvent media .
- Results or Outcomes: No 2-chloro-4,6-diaminoresorcinol product was detected when the reaction was carried out using 80% ethanol/water media . Strong Cl adsorption caused the decrease in activity and selectivity for DAR of the Pd/C catalysts .
3. Synthesis of Quinoline Derivatives
- Summary of Application: Quinoline derivatives, including those synthesized from 2-Chloro-4,6-dimethoxyquinoline, have been found to exhibit a wide range of biological activities. These include antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
- Methods of Application: The synthesis of these derivatives often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery .
- Results or Outcomes: The therapeutic effects of these quinoline derivatives have been found to be improved as a result of these chemical modifications .
4. Synthesis of 2-anilinopyrimidines
- Summary of Application: 2-Chloro-4,6-dimethoxyquinoline is used in the synthesis of 2-anilinopyrimidines. These compounds are known for their biological activity and are used in various fields such as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .
- Methods of Application: The synthesis involves an aromatic nucleophilic substitution reaction with differently substituted anilines under microwave conditions .
- Results or Outcomes: The substituents have a significant impact on the course and efficiency of the reaction .
5. Synthesis of 3- ( (5-chloro-2-phenyl-1 H -indol-3-ylimino)methyl)quinoline-2 (1 H )-thione
- Summary of Application: 2-Chloro-4,6-dimethoxyquinoline is used in the synthesis of 3- ( (5-chloro-2-phenyl-1 H -indol-3-ylimino)methyl)quinoline-2 (1 H )-thione . This compound is known for its biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
- Methods of Application: The synthesis involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery .
- Results or Outcomes: The therapeutic effects of these quinoline derivatives have been found to be improved as a result of these chemical modifications .
6. Synthesis of 2-anilinopyrimidines
- Summary of Application: 2-Chloro-4,6-dimethoxyquinoline is used in the synthesis of 2-anilinopyrimidines. These compounds are known for their biological activity and are used in various fields such as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .
- Methods of Application: The synthesis involves an aromatic nucleophilic substitution reaction with differently substituted anilines under microwave conditions .
- Results or Outcomes: The substituents have a significant impact on the course and efficiency of the reaction .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4,6-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZHPKKVXBRSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303333 | |
| Record name | 2-Chloro-4,6-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethoxyquinoline | |
CAS RN |
952435-01-7 | |
| Record name | 2-Chloro-4,6-dimethoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952435-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,6-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,6-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

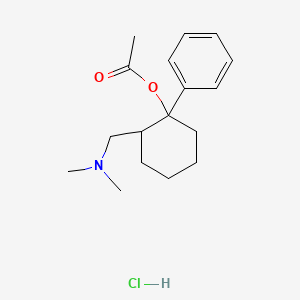
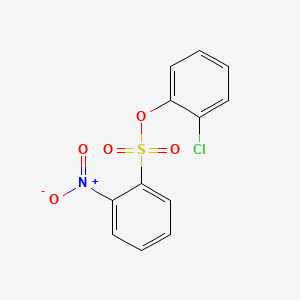
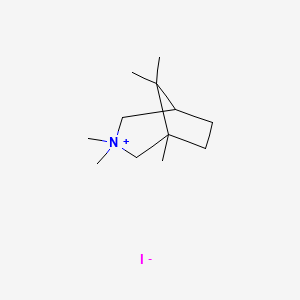
![N-(2,3-dimethylphenyl)-4-[4-(methanesulfonamido)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B1661716.png)
![2-(1,3-Benzothiazol-2-yl)-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1661717.png)
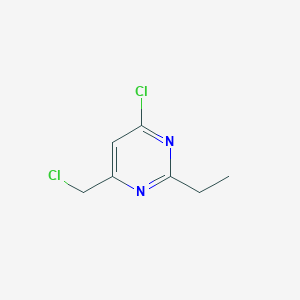
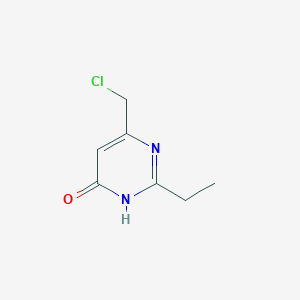
![3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1661721.png)
![3-(4-Fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B1661722.png)
![Carbamic acid,N-[2-[(R)-(3-chlorophenyl)(3R)-3-piperidinylmethoxy]ethyl]-,methyl ester](/img/structure/B1661725.png)
